molecular formula C19H19ClN2O B11992918 9-Chloro-5-ethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Chloro-5-ethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11992918
M. Wt: 326.8 g/mol
InChI Key: CMKUHKJNAPHLJF-UHFFFAOYSA-N
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Description

9-Chloro-5-ethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of benzoxazines. This compound is characterized by its unique structure, which includes a chloro group, an ethyl group, and a methylphenyl group attached to a dihydropyrazolo[1,5-c][1,3]benzoxazine core. The compound’s structure imparts specific chemical properties that make it of interest in various scientific fields.

Preparation Methods

The synthesis of 9-Chloro-5-ethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzoxazine core, followed by the introduction of the chloro, ethyl, and methylphenyl groups through various substitution reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

9-Chloro-5-ethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with reagents such as sodium methoxide or potassium tert-butoxide.

    Addition: Addition reactions can occur at the double bonds present in the benzoxazine ring, often using reagents like hydrogen gas in the presence of a palladium catalyst.

Scientific Research Applications

9-Chloro-5-ethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 9-Chloro-5-ethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. The chloro group and the benzoxazine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

9-Chloro-5-ethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be compared with other benzoxazine derivatives, such as:

  • 2-(1,4-diazepan-1-yl)-1,3-benzoxazole
  • 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine hydrochloride
  • 2-(1,3-Benzoxazol-2-yl)-1-(2-chlorophenyl)-3-(4-isopropylphenyl)-2-propen-1-one

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications

Properties

Molecular Formula

C19H19ClN2O

Molecular Weight

326.8 g/mol

IUPAC Name

9-chloro-5-ethyl-2-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C19H19ClN2O/c1-3-19-22-17(15-10-14(20)8-9-18(15)23-19)11-16(21-22)13-6-4-12(2)5-7-13/h4-10,17,19H,3,11H2,1-2H3

InChI Key

CMKUHKJNAPHLJF-UHFFFAOYSA-N

Canonical SMILES

CCC1N2C(CC(=N2)C3=CC=C(C=C3)C)C4=C(O1)C=CC(=C4)Cl

Origin of Product

United States

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